molecular formula C11H16O B14226456 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- CAS No. 827615-95-2

1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-

Cat. No.: B14226456
CAS No.: 827615-95-2
M. Wt: 164.24 g/mol
InChI Key: NLHMMRALEIRMBB-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is an organic compound with the molecular formula C11H16O. It is a derivative of 1,4-cyclohexadiene, which is a colorless, flammable liquid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-cyclohexadiene with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons .

Scientific Research Applications

1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is unique due to the presence of the 1-(1-methylethoxy)ethenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

827615-95-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(1-propan-2-yloxyethenyl)cyclohexa-1,4-diene

InChI

InChI=1S/C11H16O/c1-9(2)12-10(3)11-7-5-4-6-8-11/h5-9,11H,3-4H2,1-2H3

InChI Key

NLHMMRALEIRMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)C1C=CCC=C1

Origin of Product

United States

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